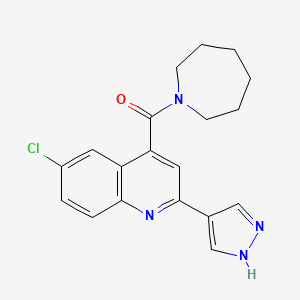
N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MNPA is a white to yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 342.36 g/mol. In
作用機序
N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, a neurotransmitter that is essential for proper nerve function. The accumulation of acetylcholine in the nervous system leads to increased nerve activity, which can improve cognitive function. This compound has also been found to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been found to reduce inflammation in animal models of arthritis and colitis. This compound has been found to have potential anti-tumor properties, although the exact mechanism of action is not yet fully understood.
実験室実験の利点と制限
N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide has several advantages for lab experiments. This compound is a potent inhibitor of acetylcholinesterase, which makes it a valuable tool for studying the nervous system. This compound has also been found to have potential anti-inflammatory and anti-tumor properties, which makes it a valuable tool for studying inflammation and cancer. However, this compound has some limitations. This compound is not very water-soluble, which can make it difficult to use in certain experiments. This compound can also be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide research. This compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Further research is needed to determine the exact mechanism of action of this compound in these diseases. This compound has also been found to have potential anti-inflammatory properties, and further research is needed to determine its potential use in the treatment of inflammatory diseases. This compound has also been found to inhibit the growth of certain bacteria, and further research is needed to determine its potential use as an antibacterial agent.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a potent inhibitor of acetylcholinesterase, has potential anti-inflammatory and anti-tumor properties, and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including its potential use in the treatment of inflammatory diseases and as an antibacterial agent.
合成法
N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide can be synthesized using a multistep synthesis method. The first step involves the reaction of 2-methylphenol with 2-chloroacetyl chloride to form 2-(2-methylphenoxy)acetamide. The second step involves the reaction of 2-(2-methylphenoxy)acetamide with 2-methyl-4-nitrophenylhydrazine to form this compound. The overall yield of this compound synthesis is approximately 60%.
科学的研究の応用
N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide has been studied for its potential use in various scientific research applications. This compound has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This compound has also been found to have potential anti-inflammatory and anti-tumor properties. This compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-5-3-4-6-15(11)22-10-16(19)17-14-8-7-13(18(20)21)9-12(14)2/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEFQZNFFZOIQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R*,6S*)-1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-2,6-dimethylpiperidine](/img/structure/B5148928.png)
![2-chloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5148932.png)


![N-{2-[(4-methylbenzoyl)amino]benzoyl}methionine](/img/structure/B5148950.png)
![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5148956.png)

![7-benzoyl-3-phenyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5148969.png)
![[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5148977.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)
![4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5149017.png)
![6-phenyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5149024.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5149026.png)
![6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5149029.png)
